ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as amino, bromothiophenyl, chloromethyl, and cyano groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino, bromothiophenyl, chloromethyl, and cyano groups are introduced through various substitution reactions. For example, the bromothiophenyl group can be introduced via a bromination reaction, while the amino group can be added through an amination reaction.
Esterification: The carboxylate group is introduced through an esterification reaction with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as the cyano group, into other functional groups like amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromothiophenyl and chloromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Ethyl 6-amino-4-(5-chlorothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-amino-4-(5-methylthiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate: Contains a methyl group instead of bromine.
Ethyl 6-amino-4-(5-nitrothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate: Features a nitro group instead of bromine.
Properties
Molecular Formula |
C14H12BrClN2O3S |
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Molecular Weight |
403.7 g/mol |
IUPAC Name |
ethyl 6-amino-4-(5-bromothiophen-2-yl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C14H12BrClN2O3S/c1-2-20-14(19)12-8(5-16)21-13(18)7(6-17)11(12)9-3-4-10(15)22-9/h3-4,11H,2,5,18H2,1H3 |
InChI Key |
QQNGSHRTJNCOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)Br)C#N)N)CCl |
Origin of Product |
United States |
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